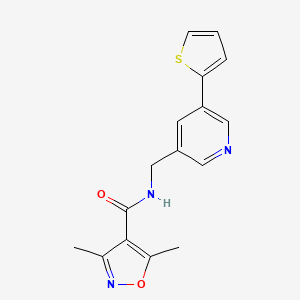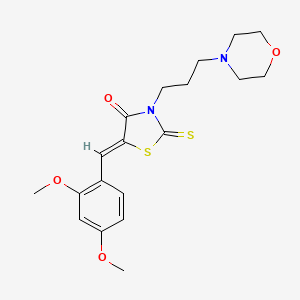
6-(pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a pyrrolidine ring, a triazine ring, and two tolyl groups. Pyrrolidine is a five-membered ring with one nitrogen atom . Triazine is a six-membered ring with three nitrogen atoms . Tolyl groups are derived from toluene and contain a methyl group attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Triazine derivatives can be synthesized through reactions involving cyanuric chloride .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and triazine rings, as well as the tolyl groups. Pyrrolidine rings can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Crystals Engineering
6-(Pyrrolidin-1-yl)-N2,N4-di-m-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride, due to its structural similarity to bipyridine and its diaminotriazinyl (DAT) groups, is used in the formation of hydrogen-bonded crystals. These crystals are created through the reaction with metal salts, notably Ag(I), leading to cationic chelates and structures stabilized by both coordinative interactions and hydrogen bonds (Duong et al., 2011).
Development of Novel Heterocyclic Systems
This compound undergoes thermal intramolecular rearrangement, leading to the unexpected synthesis of new heterocyclic systems. An example is the formation of 1H-pyrrolo[2,3-e]-1,2,4-triazine, which is derived from a novel synthesis method (Wells et al., 1991).
Electrochemical and Electrochromic Applications
The compound's derivatives are used in electrochemistry, particularly in the synthesis of new monomers for electrochromic applications. One example is the synthesis of 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, which demonstrates significant electrochromic properties (Ak et al., 2006).
Selective Metal Extraction
The compound's analogs are investigated for their potential in selective metal extraction. For instance, new hydrophobic, tridentate nitrogen heterocyclic reagents based on this structure show enhanced separation of americium(III) from europium(III) in nitric acid, demonstrating potential applications in nuclear waste management (Hudson et al., 2006).
Antimicrobial Activity
Derivatives of this compound are synthesized and screened for antimicrobial activities. Certain compounds show high antimicrobial activity, which is crucial for developing new antimicrobial agents (Ali & Ibrahim, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve exploring its potential applications, particularly in the field of drug discovery given the known biological activity of many pyrrolidine derivatives . Further studies could also investigate its synthesis and properties in more detail.
Eigenschaften
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6.2ClH/c1-15-7-5-9-17(13-15)22-19-24-20(23-18-10-6-8-16(2)14-18)26-21(25-19)27-11-3-4-12-27;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLVIMEEIBHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC(=C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)

methanone](/img/structure/B2834099.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)


![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)
![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)
![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)
![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)